molecular formula C15H17FN2O2 B4746135 N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide

N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide

Cat. No. B4746135
M. Wt: 276.31 g/mol
InChI Key: BDKCMJJUFWBIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide, also known as ABP-688, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders such as anxiety, depression, and addiction.

Mechanism of Action

N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide selectively binds to the mGluR5 receptor and acts as a competitive antagonist, blocking the binding of glutamate to the receptor. This results in a decrease in the activity of the receptor, which is involved in various signaling pathways in the brain. By modulating the activity of the mGluR5 receptor, N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide can affect various physiological processes such as synaptic plasticity, neurotransmitter release, and neuronal excitability.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior in animal models, indicating its anxiolytic effects. Additionally, N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide has been shown to increase hippocampal neurogenesis, which is important for learning and memory processes. N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide has also been shown to reduce the rewarding effects of drugs of abuse, indicating its potential as a treatment for addiction disorders.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows for the specific modulation of this receptor without affecting other receptors. Additionally, N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide has good bioavailability and can be administered orally, making it easy to use in animal studies. However, N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide has limitations in terms of its pharmacokinetics, as it has a short half-life and is rapidly metabolized in vivo.

Future Directions

There are several future directions for research on N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide. One potential direction is to investigate its potential as a treatment for various neurological disorders such as anxiety, depression, and addiction in clinical trials. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide on synaptic plasticity and neurogenesis. Finally, the development of new analogs of N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide with improved pharmacokinetic properties could lead to the development of more effective treatments for neurological disorders.

Scientific Research Applications

N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, indicating its potential as a treatment for anxiety and depression. Additionally, N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-10(2)7-13-8-14(18-20-13)15(19)17-9-11-3-5-12(16)6-4-11/h3-6,8,10H,7,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKCMJJUFWBIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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